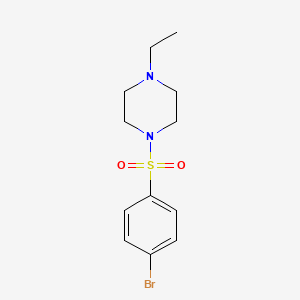

1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine

描述

1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine (CAS: 385404-09-1) is a sulfonamide-substituted piperazine derivative with the molecular formula C₁₂H₁₇BrN₂O₂S and a molecular weight of 333.25 g/mol . The compound features a piperazine core where one nitrogen is substituted with a 4-bromophenylsulfonyl group, and the other nitrogen is alkylated with an ethyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and biological activities, including anti-diabetic, antiproliferative, and enzyme inhibitory effects .

属性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-2-14-7-9-15(10-8-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCALHHNDMVNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355380 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385404-09-1 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-ethylpiperazine.

Reaction: The 4-bromobenzenesulfonyl chloride is reacted with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours to ensure complete conversion.

Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, automated purification systems can be used to streamline the isolation and purification of the final product.

化学反应分析

Types of Reactions

1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, although these are less common for this compound.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate and a solvent such as toluene or ethanol.

Major Products

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.

科学研究应用

Chemistry

In synthetic organic chemistry, 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine serves as an important building block for synthesizing more complex molecules. Its sulfonyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in the development of novel compounds.

Biology

The compound has been investigated for its biological activities, particularly its role as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in diabetic complications, such as cataract formation and neuropathy. Studies have shown that derivatives of this compound can effectively reduce polyol levels in galactosemic rats, indicating potential therapeutic benefits for managing diabetes-related complications .

Medicine

This compound has been explored for its hypoglycemic effects. Research indicates that it may lower blood glucose levels by inhibiting aldose reductase activity, which is crucial in the metabolism of glucose to sorbitol and fructose . This inhibition can prevent the accumulation of sorbitol, thus mitigating diabetic complications.

Case Studies and Research Findings

作用机制

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The compound may also interact with receptors or enzymes, altering their function and triggering downstream signaling pathways.

相似化合物的比较

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their physicochemical properties:

Physical Properties

| Compound | Melting Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Target Compound | Not reported | Moderate | ≥95 |

| 1-((4-Bromophenyl)sulfonyl)piperazine | 190–192 | 44 | ≥95 |

| 5f (Chalcone hybrid) | 206–208 | 71 | ≥95 |

| 5g (Chalcone hybrid) | 184–186 | 40 | ≥95 |

Higher melting points in chalcone hybrids correlate with crystallinity and stability .

Structure-Activity Relationship (SAR)

Electron-Withdrawing Groups : Bromine on the phenyl ring enhances enzyme inhibition by stabilizing sulfonamide interactions .

Alkyl Substituents : Ethyl vs. methyl groups modulate lipophilicity; ethyl improves bioavailability but may reduce solubility .

Substituent Position : Para-bromine (target compound) vs. meta-bromine alters electronic distribution and binding affinity .

Hybrid Structures : Chalcone-piperazine hybrids (e.g., 5a–k) leverage conjugated ketone systems for enhanced α-glucosidase inhibition .

生物活性

1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17BrN2O2S. Its structure features a piperazine ring substituted with a bromophenyl sulfonyl group, which is crucial for its biological activity. The sulfonamide functional group is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific protein targets. The sulfonamide moiety can form hydrogen bonds and ionic interactions with amino acid residues in target proteins, influencing their activity.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical biochemical pathways, including kinases and proteases.

- Modulation of Receptor Activity: It can act as a ligand for certain receptors, altering their signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that the compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways.

- Antimicrobial Properties: The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent.

- Neuropharmacological Effects: Some studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuropharmacological | Modulation of serotonin receptors |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be around 50 µg/mL, suggesting a promising profile for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。